Ampk-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

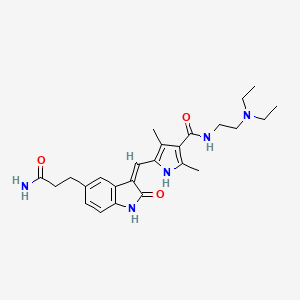

C25H33N5O3 |

|---|---|

Molecular Weight |

451.6 g/mol |

IUPAC Name |

5-[(Z)-[5-(3-amino-3-oxopropyl)-2-oxo-1H-indol-3-ylidene]methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |

InChI |

InChI=1S/C25H33N5O3/c1-5-30(6-2)12-11-27-25(33)23-15(3)21(28-16(23)4)14-19-18-13-17(8-10-22(26)31)7-9-20(18)29-24(19)32/h7,9,13-14,28H,5-6,8,10-12H2,1-4H3,(H2,26,31)(H,27,33)(H,29,32)/b19-14- |

InChI Key |

IQUHNNUWFFXNMM-RGEXLXHISA-N |

Isomeric SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)CCC(=O)N)NC2=O)C |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)CCC(=O)N)NC2=O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Discovery and Synthesis of Ampk-IN-3: A Technical Overview

Introduction

Ampk-IN-3, also identified as compound 67, has emerged as a significant chemical probe in metabolic research. It is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a crucial enzyme that functions as a cellular energy sensor. The inhibition of AMPK by this compound provides a valuable tool for researchers to investigate the downstream consequences of blocking this key metabolic regulator in various physiological and pathological contexts, particularly in cancer research. This technical guide synthesizes the available information on the discovery, synthesis, and biological characterization of this compound, catering to researchers, scientists, and professionals in drug development.

While detailed information regarding the initial discovery and lead optimization process of this compound is not extensively documented in publicly accessible literature, this guide pieces together available data to provide a comprehensive overview of its biochemical properties and a putative synthetic route based on established organic chemistry principles.

Biochemical Profile of this compound

This compound is a highly potent inhibitor of the α2 and α1 isoforms of AMPK. Its inhibitory activity is summarized in the table below.

| Target | IC50 (nM) |

| AMPK (α2) | 60.7[1] |

| AMPK (α1) | 107[1] |

| KDR | 3820[1] |

Table 1: Inhibitory activity of this compound against AMPK isoforms and KDR kinase.

The selectivity profile of this compound demonstrates a significant preference for AMPK over the vascular endothelial growth factor receptor 2 (KDR), indicating its utility as a specific AMPK inhibitor. In cellular assays, this compound has been shown to effectively inhibit the AMPK signaling pathway. For instance, treatment of K562 cells with this compound leads to a dose-dependent decrease in the phosphorylation of Acetyl-CoA Carboxylase (ACC), a well-established downstream target of AMPK.[1] Notably, this inhibition of AMPK activity by this compound does not significantly impact cell viability or induce cytotoxicity in K562 cells.[1]

Postulated Discovery Workflow

The discovery of a potent and selective inhibitor like this compound typically follows a structured drug discovery pipeline. While the specific details for this compound are not published, a generalized workflow can be conceptualized.

Figure 1. Generalized workflow for small molecule inhibitor discovery.

Putative Chemical Synthesis

The precise, step-by-step synthesis of this compound has not been detailed in a peer-reviewed publication. However, based on its chemical structure, 2-(2-methoxyphenyl)-N-(4-(pyridin-2-yl)benzyl)acetonitrile, a plausible synthetic route can be proposed through a convergent synthesis strategy. This involves the synthesis of two key intermediates followed by their coupling.

Key Intermediates:

-

2-(2-Methoxyphenyl)acetonitrile: This intermediate can be synthesized from 2-methoxybenzyl alcohol.

-

4-(Pyridin-2-yl)benzylamine: This intermediate can be prepared from 4-bromobenzonitrile via a Suzuki coupling followed by reduction.

The final step would involve the N-alkylation of 4-(pyridin-2-yl)benzylamine with a suitable derivative of 2-(2-methoxyphenyl)acetonitrile.

Figure 2. A plausible synthetic pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the discovery and synthesis of this compound are not publicly available. However, this section outlines standard methodologies that are typically employed for the characterization of a novel kinase inhibitor.

AMPK Kinase Activity Assay (Biochemical Assay)

This assay is fundamental to determining the potency of an inhibitor against the purified AMPK enzyme.

-

Objective: To measure the in vitro inhibitory effect of this compound on the kinase activity of AMPK.

-

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay using [γ-³²P]ATP. The assay measures the phosphorylation of a specific peptide substrate by the AMPK enzyme.

-

Materials:

-

Purified recombinant human AMPK α1/β1/γ1 or α2/β1/γ1 isoforms.

-

SAMS peptide (HMRSAMSGLHLVKRR) as a substrate.

-

ATP and MgCl₂.

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., HEPES, DTT, Brij-35).

-

Detection reagents (e.g., anti-phospho-SAMS antibody conjugated to a fluorophore for TR-FRET, or phosphocellulose paper for radiometric assay).

-

-

Procedure (Illustrative TR-FRET): a. Prepare a reaction mixture containing AMPK enzyme, SAMS peptide, and the test compound in assay buffer. b. Initiate the kinase reaction by adding a solution of ATP and MgCl₂. c. Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). d. Stop the reaction by adding EDTA. e. Add the TR-FRET detection reagents and incubate to allow for antibody binding. f. Measure the FRET signal using a suitable plate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular p-ACC Western Blot Assay

This assay assesses the ability of the inhibitor to block AMPK activity within a cellular context.

-

Objective: To determine the effect of this compound on the phosphorylation of ACC (a downstream target of AMPK) in a cell-based model.

-

Principle: Western blotting is used to detect the levels of phosphorylated ACC (p-ACC) at Ser79 relative to the total ACC protein in cell lysates after treatment with the inhibitor.

-

Materials:

-

K562 cells or another suitable cell line.

-

Cell culture medium and reagents.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-p-ACC (Ser79) and anti-total ACC.

-

Secondary antibody conjugated to HRP.

-

Chemiluminescent substrate.

-

-

Procedure: a. Seed cells in culture plates and allow them to adhere. b. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours). c. Wash the cells with PBS and lyse them on ice. d. Determine the protein concentration of the lysates. e. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. f. Block the membrane and incubate with the primary antibodies overnight. g. Wash the membrane and incubate with the secondary antibody. h. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities for p-ACC and total ACC. The ratio of p-ACC to total ACC is calculated and normalized to the vehicle-treated control to determine the extent of inhibition.

AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in cellular metabolism and indicates the point of inhibition by this compound.

Figure 3. Simplified AMPK signaling pathway and the inhibitory action of this compound.

This compound is a valuable pharmacological tool for the specific inhibition of AMPK. Its high potency and selectivity enable researchers to dissect the complex roles of AMPK in cellular physiology and disease. While the primary literature detailing its discovery and synthesis remains elusive, the available biochemical data and a rational approach to its chemical synthesis provide a solid foundation for its application in metabolic research. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential.

References

Ampk-IN-3: A Technical Guide to its Biological Activity and Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampk-IN-3 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor that plays a central role in metabolic regulation. This technical guide provides a comprehensive overview of the biological activity, targets, and methodologies associated with this compound, designed to support researchers and professionals in the fields of cancer biology, metabolic disorders, and drug development.

Core Biological Activity and Targets

This compound functions as a highly selective inhibitor of the α1 and α2 catalytic subunits of AMPK. Its inhibitory action allows for the precise dissection of AMPK-mediated signaling pathways in various cellular contexts. The primary downstream effect of this compound is the suppression of AMPK's kinase activity, leading to a decrease in the phosphorylation of its key substrates.

One of the most well-documented downstream effects of this compound is the reduction of phosphorylation of Acetyl-CoA Carboxylase (ACC) at Ser79.[1] ACC is a critical enzyme in the regulation of fatty acid synthesis and oxidation. By inhibiting AMPK, this compound prevents the inhibitory phosphorylation of ACC, which can lead to alterations in lipid metabolism.

While highly selective for AMPK, this compound has been shown to have off-target effects at higher concentrations. It is crucial to consider these when interpreting experimental results.

Quantitative Data on this compound Activity

| Target | IC50 (nM) | Notes |

| AMPK (α2) | 60.7 | Potent inhibition of the α2 subunit.[1] |

| AMPK (α1) | 107 | Potent inhibition of the α1 subunit.[1] |

| KDR (VEGFR2) | 3820 | Significantly lower potency compared to AMPK, indicating selectivity.[1] |

| Kinase | Inhibition at 100 nM |

| AMPK(α2) | 64% |

| FLT1 | 43% |

| JAK1 JH2-pseudokinase | 41% |

| AMPK(α1) | 29% |

Signaling Pathways Modulated by this compound

This compound is a valuable tool for investigating the intricate signaling networks regulated by AMPK. Its application has shed light on the role of AMPK in various pathological and physiological processes.

The Canonical AMPK/mTOR Signaling Pathway

AMPK is a critical negative regulator of the mammalian target of rapamycin (mTOR) signaling pathway, a central controller of cell growth, proliferation, and survival. This compound can be used to dissect the specific contributions of AMPK to mTOR regulation. By inhibiting AMPK, this compound can lead to the disinhibition of mTORC1, promoting downstream processes such as protein synthesis and cell growth.

ACAT1 and Fatty Acid Metabolism

Recent studies have implicated Acetyl-CoA Acetyltransferase 1 (ACAT1) in the regulation of fatty acid metabolism through the AMPK signaling pathway in clear cell renal cell carcinoma.[2] Overexpression of ACAT1 has been shown to activate the AMPK pathway, leading to the suppression of tumor progression. This compound can be utilized to investigate the necessity of AMPK activity in the tumor-suppressive effects of ACAT1.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed with this compound.

Western Blot Analysis of AMPK Activity

This protocol describes the detection of phosphorylated AMPK (p-AMPK) and phosphorylated ACC (p-ACC) as a readout of this compound activity.

a. Cell Lysis:

-

Culture cells to the desired confluency and treat with this compound at the desired concentration and time.

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

b. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) assay or Bradford assay according to the manufacturer's instructions.

c. SDS-PAGE and Electrotransfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) or nitrocellulose membrane.

d. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

e. Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cell viability. This compound has been reported to not affect cell viability in K562 cells at concentrations up to 100 µM for 72 hours.[1]

a. Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow cells to attach.

b. Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

c. CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

d. Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Studies

This compound has been utilized in in vivo models to investigate the systemic effects of AMPK inhibition. For example, in a study on hepatocellular carcinoma, this compound was administered intravenously at a dose of 10 mg/kg.

Experimental Design Considerations:

-

Animal Model: Select an appropriate animal model that recapitulates the disease of interest.

-

Dosing and Administration Route: The dose and route of administration should be optimized based on pharmacokinetic and pharmacodynamic studies. Intravenous and intraperitoneal injections are common.

-

Treatment Schedule: The frequency and duration of treatment will depend on the experimental goals.

-

Outcome Measures: Define clear endpoints to assess the efficacy of this compound, such as tumor volume, metabolic parameters, or immunohistochemical analysis of target tissues.

Conclusion

This compound is a powerful and selective research tool for elucidating the complex roles of AMPK in health and disease. Its utility in a wide range of in vitro and in vivo experimental systems makes it an invaluable asset for researchers in academia and industry. This technical guide provides a foundational understanding of its biological activity, targets, and associated methodologies to facilitate its effective use in scientific investigation. It is imperative for researchers to carefully consider the experimental context, including potential off-target effects, to ensure accurate and reproducible results.

References

Ampk-IN-3: A Deep Dive into its Structure-Activity Relationship for Researchers and Drug Developers

An In-depth Technical Guide on the Core SAR, Experimental Protocols, and Signaling Context of a Potent and Selective AMPK Inhibitor.

Ampk-IN-3, also known as compound 67, has emerged as a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis.[1][2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailed experimental protocols for its evaluation, and a visualization of its place within the broader AMPK signaling pathway. This document is intended for researchers, scientists, and drug development professionals working on AMPK-targeted therapies, particularly in the context of cancer, where AMPK's role is multifaceted.[4][5][6][7][8]

Core Structure-Activity Relationship (SAR)

The foundational research on this compound, a substituted oxindol-3-ylidene, has systematically explored the impact of various chemical modifications on its inhibitory potency against AMPK.[3] The core scaffold consists of an oxindole moiety linked to a substituted pyrrole. The SAR data reveals that substitutions at the 5-position of the oxindole ring and modifications of the carboxamide group on the pyrrole ring are critical for potent AMPK inhibition.

Table 1: SAR of Substitutions at the 5-Position of the Oxindole Ring

| Compound ID | R Group at 5-Position of Oxindole | Cellular p-ACC Reduction at 12.5 µM (relative to Sunitinib) |

| Sunitinib | -F | Baseline |

| 65 | -(CH2)2OH | Improved |

| 67 (this compound) | -(CH2)2CONH2 | Significantly Improved |

Data synthesized from the findings presented in "Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors".[3]

Table 2: Quantitative Inhibitory Activity of this compound

| Target | IC50 (nM) |

| AMPK (α2) | 60.7 |

| AMPK (α1) | 107 |

| KDR (VEGFR2) | 3820 |

These values highlight the selectivity of this compound for AMPK over other kinases like KDR.[1][2]

The data clearly indicates that the acetamide substitution at the 5-position of the oxindole ring in this compound (compound 67) confers a significant improvement in the inhibition of cellular AMPK activity, as measured by the reduction in the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are key experimental protocols employed in the characterization of this compound.

Synthesis of this compound (Compound 67)

The synthesis of this compound and its analogs involves a multi-step process. A key step is the Knoevenagel condensation of an appropriately substituted oxindole with a 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivative.[3]

General Procedure:

-

Acylation and Cyclization to form the Oxindole Core: A substituted aniline is first acylated with chloroacetyl chloride. The resulting chloroacetamide is then cyclized using a Lewis acid, such as aluminum chloride, to form the corresponding oxindole.[3]

-

Synthesis of the Pyrrole Aldehyde: The substituted pyrrole aldehyde can be synthesized through various established methods.

-

Knoevenagel Condensation: The substituted oxindole is reacted with the 5-formyl-2,4-dimethyl-3-pyrrolecarboxylic acid derivative in the presence of a base, such as pyrrolidine, to yield the final oxindol-3-ylidene product.[3]

Cellular p-ACC Western Blot Assay in K562 Cells

This assay is a cornerstone for determining the cellular potency of AMPK inhibitors by measuring the phosphorylation of a direct downstream target, ACC.

Protocol:

-

Cell Culture: Human chronic myelogenous leukemia (CML) K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[9]

-

Compound Treatment: K562 cells are seeded and treated with varying concentrations of this compound or other test compounds for a specified duration (e.g., 2 hours).[1]

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

-

Western Blotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST.

-

The membrane is incubated with primary antibodies against phospho-ACC (Ser79) and total ACC overnight at 4°C.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-ACC to total ACC is calculated to determine the extent of AMPK inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the context in which this compound acts is essential for understanding its biological effects. The following diagrams, generated using the DOT language, illustrate the AMPK signaling pathway and a typical experimental workflow for evaluating AMPK inhibitors.

Caption: AMPK Signaling Pathway in Cancer.

Caption: Workflow for Evaluating AMPK Inhibitors.

Conclusion

This compound stands as a valuable chemical probe for elucidating the complex roles of AMPK in normal physiology and disease. The detailed structure-activity relationship data presented herein provides a roadmap for the design of next-generation AMPK inhibitors with improved potency and selectivity. The provided experimental protocols offer a practical guide for researchers seeking to validate and expand upon these findings. As our understanding of the nuanced roles of AMPK in various cancers continues to grow, potent and selective inhibitors like this compound will be indispensable tools in the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPK signaling and its targeting in cancer progression and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. AMPK Signaling: A Targetable Tumor Suppressor Pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The double-edged sword of AMPK signaling in cancer and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of K562 Cell Apoptosis by As4S4 via Down-Regulating miR181 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

a potent and selective AMPK inhibitor with IC50s of 60.7, 107 and 3820 nM for AMPK (α2), AMPK (α1) and KDR, respectively.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AMPK-IN-3, a potent and selective inhibitor of AMP-activated protein kinase (AMPK). The document details its inhibitory activity, cellular effects, and the experimental protocols for its characterization.

Core Compound Data

This compound, also identified as compound 67 in its discovery publication, is a small molecule inhibitor with high potency and selectivity for the α2 and α1 subunits of AMPK over the vascular endothelial growth factor receptor 2 (KDR).[1][2] Its inhibitory profile makes it a valuable tool for studying the physiological and pathological roles of AMPK.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| AMPK (α2) | 60.7[1] |

| AMPK (α1) | 107[1] |

| KDR | 3820[1] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effect |

| K562 | p-ACC (Ser79) Levels | Decrease in a dose-dependent manner[1] |

| K562 | Cell Viability | No significant cytotoxicity observed[1] |

Signaling Pathways

AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated under conditions of low cellular energy (high AMP:ATP ratio), such as during nutrient deprivation or exercise. Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis. This is achieved by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).

Caption: Simplified AMPK signaling pathway and the inhibitory action of this compound.

KDR Signaling Pathway

Kinase insert domain receptor (KDR), also known as VEGFR-2, is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels. The binding of its ligand, vascular endothelial growth factor (VEGF), induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival, which are essential processes in angiogenesis.

Caption: Overview of the KDR (VEGFR-2) signaling cascade leading to angiogenesis.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.[1]

Biochemical Kinase Assays

Objective: To determine the in vitro inhibitory potency of this compound against AMPK (α1 and α2) and KDR kinases.

General Principle: The kinase activity is measured by quantifying the amount of ADP produced from the phosphorylation of a substrate peptide by the kinase. The inhibitory effect of the compound is determined by measuring the reduction in ADP formation in its presence. A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, is a common method.

Experimental Workflow:

Caption: General workflow for the in vitro kinase inhibition assay.

Detailed Protocol for AMPK (α1/β1/γ1 and α2/β1/γ1) Kinase Assay:

-

Reagents:

-

Recombinant human AMPK (α1/β1/γ1) and (α2/β1/γ1)

-

SAMS peptide (HMRSAMSGLHLVKRR) as substrate

-

ATP

-

This compound (serially diluted in DMSO)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay reagents

-

-

Procedure: a. In a 384-well plate, add 1 µL of serially diluted this compound or DMSO (vehicle control). b. Add 2 µL of the respective AMPK enzyme solution. c. Add 2 µL of a mixture containing the SAMS peptide and ATP. d. Incubate the plate at room temperature for 60 minutes. e. Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. f. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. g. Measure the luminescence using a plate reader. h. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Detailed Protocol for KDR Kinase Assay:

-

Reagents:

-

Recombinant human KDR (catalytic domain)

-

Poly(Glu,Tyr) 4:1 as substrate

-

ATP

-

This compound (serially diluted in DMSO)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay reagents

-

-

Procedure: a. Follow the same general procedure as the AMPK kinase assay, substituting the AMPK enzyme and SAMS peptide with the KDR enzyme and Poly(Glu,Tyr) substrate, respectively. b. All other steps, including incubation times and reagent additions, remain the same. c. Calculate the IC50 value for KDR inhibition.

Cellular Assay: p-ACC Western Blot in K562 Cells

Objective: To determine the effect of this compound on the phosphorylation of a downstream target of AMPK, Acetyl-CoA Carboxylase (ACC), in a cellular context.

Principle: Activated AMPK phosphorylates ACC at Ser79, leading to its inactivation. Inhibition of AMPK by this compound should result in a decrease in the levels of phosphorylated ACC (p-ACC). This change can be detected by Western blotting using an antibody specific for p-ACC (Ser79).

Experimental Workflow:

Caption: Step-by-step workflow for the p-ACC Western blot analysis.

Detailed Protocol:

-

Cell Culture and Treatment: a. Culture K562 human chronic myelogenous leukemia cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO₂. b. Seed the cells at a suitable density and allow them to adhere or grow to the desired confluency. c. Treat the cells with various concentrations of this compound (e.g., 0.195 to 50 µM) or DMSO (vehicle control) for a specified time (e.g., 2 hours).

-

Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using an appropriate percentage acrylamide gel. c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against p-ACC (Ser79), total ACC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. f. Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. h. Quantify the band intensities and normalize the p-ACC signal to total ACC and the loading control to determine the relative change in ACC phosphorylation.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of AMPK. The data and protocols presented in this guide provide a solid foundation for researchers to utilize this compound effectively in their studies of AMPK-related signaling pathways and their implications in various diseases, including cancer. The high selectivity of this compound for AMPK over KDR enhances its utility as a specific tool for dissecting the cellular functions of AMPK.

References

Ampk-IN-3 and Autophagy Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic mechanism is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. A key regulator of autophagy is the AMP-activated protein kinase (AMPK), a cellular energy sensor. Ampk-IN-3 is a potent and selective inhibitor of AMPK, making it a valuable tool for dissecting the role of AMPK in autophagy and for potential therapeutic development. This technical guide provides a comprehensive overview of this compound, its mechanism of action in the context of autophagy, and detailed protocols for its use in experimental settings.

This compound: A Potent and Selective AMPK Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the α1 and α2 subunits of AMPK. Its inhibitory activity is crucial for studies aiming to elucidate the downstream effects of AMPK signaling.

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against AMPKα1 and AMPKα2.

| Target | IC50 (nM) |

| AMPK (α1) | 107 |

| AMPK (α2) | 60.7 |

Note: Data presented is a summary of publicly available information. Actual values may vary depending on experimental conditions.

The Role of AMPK in Autophagy Regulation

AMPK plays a central role in initiating autophagy in response to cellular stress, particularly energy deprivation. It acts as a positive regulator of autophagy through a complex signaling network primarily involving the mammalian target of rapamycin (mTOR) and the Unc-51 like autophagy activating kinase 1 (ULK1).

Under normal, nutrient-rich conditions, mTOR is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 complex. When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated. Activated AMPK can then promote autophagy through two main mechanisms:

-

Inhibition of mTORC1: AMPK can phosphorylate and inhibit the mTORC1 complex, thereby relieving its inhibitory effect on the ULK1 complex.

-

Direct Activation of ULK1: AMPK can directly phosphorylate ULK1 at multiple sites, leading to its activation and the initiation of the autophagy cascade.

By inhibiting AMPK, this compound is expected to suppress autophagy induction, particularly under conditions of cellular stress that would normally activate AMPK. This makes it a powerful tool to study the consequences of AMPK inhibition on autophagic flux and cell survival.

Signaling Pathway Diagram

Caption: this compound inhibits AMPK, preventing autophagy initiation.

Experimental Protocols

The following sections provide detailed methodologies for studying the effect of this compound on autophagy.

Measuring Autophagy Markers by Western Blot

Western blotting for microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1) is a common method to monitor autophagy. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to the autophagosome-associated form (LC3-II). The p62 protein is a selective autophagy substrate that is degraded during the process. Therefore, a decrease in p62 levels and an increase in the LC3-II/LC3-I ratio are indicative of autophagy induction. Inhibition of AMPK by this compound is expected to reverse these changes.

Experimental Workflow:

Caption: Workflow for Western blot analysis of autophagy markers.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 6, 12, or 24 hours). Include a positive control for autophagy induction (e.g., starvation or rapamycin treatment) and a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on a 12-15% SDS-polyacrylamide gel.

-

Run the gel until adequate separation of LC3-I and LC3-II is achieved.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II), p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

-

Representative Quantitative Data (Hypothetical):

The following table illustrates the expected dose-dependent effect of this compound on autophagy markers in a hypothetical experiment where autophagy is induced by nutrient starvation.

| This compound (nM) | LC3-II / LC3-I Ratio (Fold Change vs. Starved Control) | p62 / Actin Ratio (Fold Change vs. Starved Control) |

| 0 (Starved) | 1.00 | 1.00 |

| 10 | 0.85 | 1.15 |

| 50 | 0.62 | 1.48 |

| 100 | 0.41 | 1.89 |

| 500 | 0.25 | 2.53 |

This data is for illustrative purposes only and represents a hypothetical outcome based on the known function of this compound.

Visualizing Autophagy by Immunofluorescence

Immunofluorescence staining of endogenous LC3 can be used to visualize the formation of autophagosomes (LC3 puncta). An increase in the number of LC3 puncta per cell is indicative of autophagy induction. Treatment with this compound is expected to reduce the formation of these puncta.

Experimental Workflow:

Caption: Workflow for immunofluorescence analysis of LC3 puncta.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in 24-well plates.

-

Treat the cells with this compound as described in the Western blot protocol.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate with a primary antibody against LC3 diluted in the blocking solution overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

-

Nuclear Staining and Mounting:

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Microscopy and Image Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images from multiple random fields for each condition.

-

Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ).

-

Autophagy Flux Assay

To distinguish between an increase in autophagosome formation and a blockage in their degradation, an autophagy flux assay is performed. This is typically done by treating cells with an inhibitor of lysosomal degradation, such as Bafilomycin A1 or Chloroquine, in the presence or absence of the experimental treatment (this compound). An accumulation of LC3-II in the presence of the lysosomal inhibitor indicates the rate of autophagosome formation (autophagic flux).

Logical Relationship Diagram:

The Role of AMPK Inhibition in Metabolic Disease Models: A Technical Guide to Ampk-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMP-activated protein kinase (AMPK) is a critical sensor of cellular energy status, playing a pivotal role in maintaining metabolic homeostasis. In the context of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), activation of AMPK is widely regarded as a key therapeutic strategy.[1][2] AMPK activation switches on catabolic pathways that generate ATP, like fatty acid oxidation and glucose uptake, while switching off anabolic, ATP-consuming processes such as lipogenesis.[3][4] Consequently, a decrease in AMPK activity is strongly correlated with metabolic disorders associated with insulin resistance and a sedentary lifestyle.[5][6]

This guide focuses on Ampk-IN-3 , a potent and selective inhibitor of AMPK.[7] It is crucial to note that as an inhibitor, this compound is not a therapeutic agent for metabolic diseases but rather a valuable chemical tool for researchers. Its application in metabolic disease models allows for the precise study of the consequences of AMPK inhibition, helping to elucidate the kinase's role in the pathophysiology of these conditions and to validate the therapeutic hypothesis of AMPK activation. This document provides a technical overview of this compound, including its inhibitory profile, theoretical experimental applications in metabolic disease models, and relevant signaling pathways.

This compound: Quantitative Inhibitory Profile

This compound is a selective inhibitor of the α1 and α2 catalytic subunits of AMPK. The following table summarizes its in vitro inhibitory activity.

| Target | IC50 (nM) | Reference |

| AMPK (α2) | 60.7 | [7] |

| AMPK (α1) | 107 | [7] |

| KDR (VEGFR2) | 3820 | [7] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

In cellular assays, this compound has been shown to decrease the phosphorylation of Acetyl-CoA Carboxylase (ACC) at Ser79, a direct downstream target of AMPK, confirming its ability to inhibit the AMPK signaling pathway within cells.[7]

Key Signaling Pathways

The following diagrams illustrate the central role of AMPK in metabolic regulation and the specific point of intervention for an inhibitor like this compound.

Experimental Protocols: Theoretical Application in a Diet-Induced Obesity Model

While specific in vivo data for this compound in metabolic disease models is not publicly available, this section outlines a detailed, representative protocol for inducing obesity and insulin resistance in mice, and describes how an AMPK inhibitor like this compound would be incorporated to study the effects of AMPK inhibition.

Objective: To investigate the role of AMPK inhibition on the development of obesity, insulin resistance, and hepatic steatosis in a high-fat diet (HFD)-fed mouse model.

Animal Model:

-

Species: C57BL/6J mice (male, 8 weeks old)

-

Rationale: This strain is highly susceptible to diet-induced obesity and related metabolic dysfunctions.

Diet and Acclimation:

-

Upon arrival, acclimate mice for one week with ad libitum access to standard chow and water.

-

Randomly assign mice to two main groups:

-

Control Diet (CD): Normal chow (e.g., 10% kcal from fat)

-

High-Fat Diet (HFD): (e.g., 60% kcal from fat)

-

-

House mice individually with a 12-hour light/dark cycle.

Pharmacological Intervention:

-

After an initial period of HFD feeding to establish a metabolic phenotype (e.g., 4-8 weeks), subdivide the HFD group:

-

HFD + Vehicle

-

HFD + this compound

-

-

Dosing and Administration:

-

Vehicle: A suitable vehicle for this compound (e.g., 0.5% methylcellulose, 0.1% Tween-80 in water).

-

This compound Dose: The optimal dose would need to be determined through pilot pharmacokinetic and pharmacodynamic studies. A starting point could be based on doses used for other small molecule inhibitors in mice (e.g., 10-50 mg/kg).

-

Route of Administration: Oral gavage or intraperitoneal (IP) injection.

-

Frequency: Once or twice daily, depending on the compound's half-life.

-

-

Continue the respective diets and daily treatments for a predefined period (e.g., 4-12 weeks).

Monitoring and Endpoints:

-

Weekly: Body weight and food intake.

-

Bi-weekly/Monthly:

-

Glucose Tolerance Test (GTT): Assess glucose clearance. Mice are fasted overnight, a baseline blood glucose sample is taken, and then they are given an IP injection of glucose (2 g/kg). Blood glucose is measured at 15, 30, 60, 90, and 120 minutes post-injection.

-

Insulin Tolerance Test (ITT): Assess insulin sensitivity. Mice are fasted for 4-6 hours, a baseline glucose sample is taken, and then they are given an IP injection of insulin (0.75 U/kg). Blood glucose is measured at 15, 30, 45, and 60 minutes post-injection.

-

-

Terminal Endpoint Analysis:

-

Blood Collection: Collect blood via cardiac puncture for analysis of plasma insulin, triglycerides, cholesterol, and liver enzymes (ALT, AST).

-

Tissue Collection: Harvest liver, epididymal white adipose tissue (eWAT), and skeletal muscle. Weigh tissues.

-

Histology: Fix liver sections in 10% neutral buffered formalin for Hematoxylin and Eosin (H&E) and Oil Red O staining to assess steatosis.

-

Biochemical Analysis: Snap-freeze tissue samples in liquid nitrogen for subsequent Western blot analysis (to confirm AMPK inhibition via p-ACC levels) and gene expression analysis (qPCR).

-

Logical Framework: Expected Outcomes of AMPK Inhibition

Based on the known functions of AMPK, the administration of this compound in a metabolic disease model is hypothesized to exacerbate the pathological phenotype.

Conclusion

This compound is a selective pharmacological inhibitor of AMPK. While contraindicated as a therapeutic for metabolic diseases, it serves as an essential research tool. By acutely or chronically inhibiting AMPK in preclinical models of obesity, diabetes, and NAFLD, researchers can dissect the kinase's precise contributions to metabolic health and disease progression. The experimental framework provided herein offers a template for such investigations, which are vital for validating AMPK as a therapeutic target and understanding the full implications of its dysregulation in metabolic disorders.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. AMP-activated protein kinase: an emerging drug target to regulate imbalances in lipid and carbohydrate metabolism to treat cardio-metabolic diseases: Thematic Review Series: New Lipid and Lipoprotein Targets for the Treatment of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of AMPK in metabolism and its influence on DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMPK inhibition in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unraveling the Actions of AMP-activated Protein Kinase in Metabolic Diseases: Systemic to Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Ampk-IN-3 in Murine Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ampk-IN-3 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK).[1] With IC50 values of 107 nM and 60.7 nM for AMPK (α1) and AMPK (α2) respectively, it serves as a valuable tool for investigating the physiological and pathophysiological roles of AMPK signaling in various contexts, including cancer biology.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proposed dosage and administration of this compound in mice, based on established methodologies for similar small molecule inhibitors.

Due to the limited availability of published in vivo data specifically for this compound, the following protocols are generalized and should be adapted based on empirical determination of the optimal dosage, administration route, and vehicle for your specific mouse model and experimental goals. A thorough dose-finding and toxicity study is strongly recommended prior to commencing efficacy studies.

Properties of this compound

A summary of the in vitro inhibitory concentrations for this compound is provided below.

| Target | IC50 | Reference |

| AMPK (α1) | 107 nM | [1] |

| AMPK (α2) | 60.7 nM | [1] |

| KDR | 3820 nM | [1] |

In vitro, this compound has been shown to decrease the phosphorylation of Acetyl-CoA Carboxylase (ACC), a downstream target of AMPK, in K562 cells.[1]

General Guidelines for In Vivo Studies

Prior to conducting efficacy studies, it is imperative to perform preliminary dose-finding and maximum tolerated dose (MTD) studies. These studies will establish a safe and effective dose range for this compound in the specific mouse strain and model being used.

Key Considerations:

-

Vehicle Selection: The choice of vehicle for solubilizing this compound is critical for ensuring bioavailability and minimizing toxicity. Common vehicles for small molecule inhibitors in mice include solutions of DMSO, PEG400, Tween 80, and saline.[2] The final concentration of organic solvents should be kept to a minimum to avoid adverse effects.

-

Route of Administration: The route of administration will depend on the desired pharmacokinetic profile and the experimental model. Common routes for small molecule inhibitors include intraperitoneal (IP) injection, oral gavage (PO), intravenous (IV) injection, and subcutaneous (SC) injection.[2][3]

-

Dosage and Frequency: The dosage and frequency of administration should be determined from MTD studies. For reference, other AMPK modulators have been used in mice at dosages ranging from 30 mg/kg to 400 mg/kg.

Formulation and Administration Protocol

This protocol provides a general method for preparing and administering this compound to mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Tween 80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Appropriate syringes and needles for the chosen administration route

Procedure:

-

Preparation of Vehicle: A common vehicle for in vivo studies is a solution of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. Prepare this vehicle under sterile conditions.

-

Preparation of this compound Stock Solution:

-

Weigh the required amount of this compound powder.

-

Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution.

-

-

Preparation of Dosing Solution:

-

Add the PEG400 to the this compound stock solution and vortex thoroughly.

-

Add the Tween 80 and vortex again.

-

Finally, add the sterile saline to reach the final desired concentration and volume.

-

The final solution should be clear. If precipitation occurs, gentle warming or sonication may be required. Prepare fresh daily.

-

-

Administration to Mice:

-

Administer the prepared dosing solution to the mice via the chosen route (e.g., IP, PO, IV, or SC).

-

The volume of administration should be calculated based on the weight of each individual mouse. For IP injections, a typical volume is 10 µL/g of body weight.

-

Example Dosages of Other AMPK Modulators in Mice

The following table provides examples of dosages and administration routes for other AMPK modulators used in murine studies. This information can serve as a starting point for designing dose-finding experiments for this compound.

| Compound | Type | Dosage | Route | Mouse Model | Reference |

| BI9774 | Activator | 30 mg/kg, daily | Oral gavage | Xenograft model of castration-resistant prostate cancer | [4] |

| Compound 1 | Activator | 40 mg/kg | Intravenous | Xenograft model of colorectal cancer | [5][6] |

| Resveratrol | Activator | 400 mg/kg/day | In diet | High-fat diet-induced obesity model |

Experimental Protocol: Evaluating this compound in a Mouse Xenograft Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

-

Cancer cell line of interest (e.g., K562)

-

Female athymic nude mice (6-8 weeks old)

-

Matrigel (optional)

-

This compound dosing solution

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Cell Culture and Implantation:

-

Culture the chosen cancer cell line under standard conditions.

-

Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

-

Treatment Administration:

-

Administer this compound or vehicle control to the respective groups according to the predetermined dosage, route, and schedule.

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the overall health and behavior of the mice.

-

-

Endpoint and Tissue Collection:

-

At the end of the study (defined by tumor size limits or a set time point), euthanize the mice.

-

Excise the tumors and weigh them.

-

A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting) or fixed in formalin for immunohistochemistry.

-

Pharmacodynamic Assay: Assessing In Vivo Target Engagement

To confirm that this compound is inhibiting its target in vivo, a pharmacodynamic assay can be performed to measure the phosphorylation of a downstream effector of AMPK, such as ACC.

Procedure:

-

Dosing and Tissue Collection:

-

Administer a single dose of this compound or vehicle to a cohort of tumor-bearing or naive mice.

-

At various time points after dosing (e.g., 2, 6, 24 hours), euthanize the mice and collect tumor and/or liver tissue.

-

Immediately snap-freeze the tissues in liquid nitrogen.

-

-

Protein Extraction and Western Blotting:

-

Homogenize the frozen tissues and extract proteins using a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Perform Western blotting using antibodies against phospho-ACC (Ser79) and total ACC.

-

-

Analysis:

-

Quantify the band intensities and calculate the ratio of phospho-ACC to total ACC. A decrease in this ratio in the this compound treated group compared to the vehicle group would indicate target engagement.

-

Visualizations

Signaling Pathway

Caption: Inhibition of the AMPK signaling pathway by this compound.

Experimental Workflow

Caption: Experimental workflow for a mouse xenograft study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. seed.nih.gov [seed.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel AMPK activator reduces glucose uptake and inhibits tumor progression in a mouse xenograft model of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Ampk-IN-3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of Ampk-IN-3, a potent and selective AMP-activated protein kinase (AMPK) inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Compound Information

Product Name: this compound Mechanism of Action: A potent and selective inhibitor of AMP-activated protein kinase (AMPK). It has been shown to inhibit AMPK with IC50 values of 107 nM and 60.7 nM for the α1 and α2 subunits, respectively.[1] this compound has been observed to decrease the levels of phosphorylated acetyl-CoA carboxylase (p-ACC), a downstream target of AMPK, in K562 cells.[1]

Quantitative Data Summary

Table 1: Solubility of this compound

| Solvent | Solubility | Notes |

| DMSO | ≥ 100 mg/mL (≥ 221.45 mM) | Use of fresh, non-hygroscopic DMSO is recommended for optimal solubility. |

| DMSO | 115 mg/mL | Sonication can aid in dissolution.[2] |

Table 2: Storage Conditions for this compound

| Form | Storage Temperature | Shelf Life | Notes |

| Solid (Powder) | -20°C | 3 years | |

| 4°C | 2 years | ||

| In Solvent | -80°C | 6 months | Aliquoting is recommended to avoid repeated freeze-thaw cycles. |

| -20°C | 1 month |

Experimental Protocols

Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in various experimental assays.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile polypropylene microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic water bath

Protocol:

-

Pre-warm DMSO: Before use, bring the anhydrous DMSO to room temperature.

-

Weigh this compound: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder.

-

Add DMSO: Add the appropriate volume of DMSO to the tube to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the calculated mass of this compound).

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes.

-

Gentle warming of the solution to 37°C can also aid in complete dissolution.

-

-

Sterilization (Optional): If required for your specific application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This will minimize the number of freeze-thaw cycles and maintain the stability of the compound.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

-

Application in Cell-Based Assays

Objective: To treat cultured cells with this compound to investigate its biological effects.

Materials:

-

Prepared this compound stock solution (in DMSO)

-

Cultured cells in appropriate cell culture medium

-

Vehicle control (DMSO)

Protocol:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere and reach the desired confluency.

-

Preparation of Working Solutions:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is consistent across all treatment groups (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as used for the highest concentration of the inhibitor.

-

Cell Treatment:

-

Remove the existing medium from the cultured cells.

-

Add the prepared working solutions of this compound and the vehicle control to the respective wells.

-

Incubate the cells for the desired period (e.g., 2, 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[1]

-

-

Downstream Analysis: Following the incubation period, cells can be harvested and processed for various downstream analyses, such as Western blotting for p-ACC levels, cell viability assays, or other relevant functional assays.

Visualizations

AMPK Signaling Pathway

Caption: A simplified diagram of the AMPK signaling pathway.

Experimental Workflow for this compound Treatment

Caption: Workflow for preparing and using this compound in cell culture.

References

Application Notes and Protocols for Ampk-IN-3 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampk-IN-3 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis.[1][2][3] Its role as a master regulator of metabolism makes AMPK a significant therapeutic target for various diseases, including cancer and metabolic disorders. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel AMPK modulators.

This compound: A Tool for AMPK Research

This compound serves as an essential reference compound in HTS assays for the discovery of new AMPK inhibitors. Its well-defined inhibitory activity allows for the validation of assay performance and the benchmarking of newly identified compounds.

Quantitative Data for this compound

The inhibitory activity of this compound against different AMPK isoforms and its selectivity over other kinases are summarized below. This data is critical for designing experiments and interpreting results.

| Target | IC50 (nM) |

| AMPK (α2) | 60.7[1][2][3] |

| AMPK (α1) | 107[1][2][3] |

| KDR | 3820[1][2][3] |

Signaling Pathway and Inhibition

AMPK is a heterotrimeric protein composed of a catalytic α subunit and regulatory β and γ subunits. It is activated in response to an increase in the cellular AMP:ATP ratio, which can be triggered by various cellular stresses such as nutrient deprivation or hypoxia. Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by switching on catabolic pathways that generate ATP and switching off anabolic pathways that consume ATP. This compound acts as an inhibitor of this kinase, thereby preventing the downstream signaling cascade.

High-Throughput Screening Experimental Workflow

A typical HTS campaign to identify novel AMPK inhibitors involves several stages, from primary screening of a large compound library to secondary assays for hit confirmation and characterization.

Experimental Protocols

Below are detailed protocols for two common HTS assays for identifying and characterizing AMPK inhibitors. This compound can be used as a positive control for inhibition in these assays.

Protocol 1: Biochemical TR-FRET Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of inhibitors to the AMPK kinase domain.

Materials:

-

AMPK (A1/B2/G1) enzyme

-

LanthaScreen® Eu-anti-His Antibody

-

Kinase Tracer 236

-

1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds (including this compound as a control) dissolved in DMSO

-

384-well, low-volume, black microplates

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of the test compounds and this compound in DMSO. A typical starting concentration is 10 mM.

-

Dilute the compounds to a 4X final assay concentration in 1X Kinase Buffer A. The final DMSO concentration should not exceed 1%.

-

-

Reagent Preparation:

-

Prepare a 2X kinase/antibody mixture by diluting the AMPK enzyme and Eu-anti-His Antibody in 1X Kinase Buffer A. A recommended starting concentration is 5 nM kinase and 4 nM antibody.

-

Prepare a 4X tracer solution by diluting Kinase Tracer 236 in 1X Kinase Buffer A. A recommended starting concentration is 20 nM.

-

-

Assay Protocol:

-

Add 4 µL of the 4X diluted compounds or controls to the wells of a 384-well plate.

-

Add 8 µL of the 2X kinase/antibody mixture to all wells.

-

Add 4 µL of the 4X tracer solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

-

Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell-Based Phospho-AMPK (Thr172) Assay (HTRF®)

This protocol describes a cell-based, homogeneous time-resolved fluorescence (HTRF) assay to measure the inhibition of AMPK phosphorylation at Threonine 172.

Materials:

-

Cells expressing AMPK (e.g., HepG2)

-

Cell culture medium

-

AMPK activator (e.g., AICAR or A-769662)

-

Test compounds (including this compound as a control) dissolved in DMSO

-

HTRF Phospho-AMPK (Thr172) detection reagents (Europium cryptate-labeled anti-phospho-AMPK (Thr172) antibody and d2-labeled anti-AMPK total antibody)

-

Lysis buffer

-

384-well, low-volume, white microplates

Procedure:

-

Cell Plating:

-

Seed cells in a 96-well cell culture plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and this compound in cell culture medium.

-

Remove the culture medium from the cells and add the compound dilutions.

-

Incubate for the desired time (e.g., 1-4 hours).

-

-

Cell Stimulation and Lysis:

-

Add an AMPK activator to the wells to stimulate AMPK phosphorylation.

-

After the desired stimulation time, remove the medium and add 50 µL of lysis buffer to each well.

-

Incubate for 30 minutes at room temperature with gentle shaking.

-

-

HTRF Detection:

-

Transfer 16 µL of the cell lysate to a 384-well white microplate.

-

Add 4 µL of the HTRF detection reagents (pre-mixed according to the manufacturer's instructions) to each well.

-

Incubate the plate overnight at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm following excitation at 320 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

-

Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion

This compound is a valuable pharmacological tool for the study of AMPK biology and for the discovery of novel AMPK inhibitors. The protocols outlined in these application notes provide robust and reliable methods for the high-throughput screening and characterization of compounds targeting the AMPK pathway. Careful assay design and validation using reference compounds like this compound are essential for the success of any HTS campaign.

References

Ampk-IN-3: A Tool for Interrogating Lipid Metabolism

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ampk-IN-3 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] By inhibiting AMPK, this compound serves as a critical tool for elucidating the intricate roles of AMPK in various physiological and pathological processes, particularly in the realm of lipid metabolism. These application notes provide detailed protocols and data for utilizing this compound to investigate its effects on key aspects of lipid metabolism, including lipogenesis.

Mechanism of Action: this compound exerts its inhibitory effect on AMPK, a serine/threonine kinase that acts as a master sensor of cellular energy status. AMPK activation typically promotes catabolic pathways that generate ATP, such as fatty acid oxidation, while inhibiting anabolic pathways that consume ATP, like fatty acid and cholesterol synthesis.[3][4][5] By inhibiting AMPK, this compound is expected to lead to an increase in lipid synthesis and a decrease in fatty acid oxidation.

Data Presentation

The inhibitory activity of this compound on a key downstream target of AMPK, Acetyl-CoA Carboxylase (ACC), has been quantified. The phosphorylation of ACC at Serine 79 (p-ACC), which is a direct consequence of AMPK activity and leads to the inhibition of fatty acid synthesis, is a crucial indicator of AMPK activation.

Table 1: Effect of this compound on p-ACC Levels in K562 Cells [1]

| This compound Concentration (µM) | Treatment Time (hours) | Cell Line | Change in p-ACC Levels |

| 0.195313 | 2 | K562 | Decrease |

| 0.78125 | 2 | K562 | Decrease |

| 3.125 | 2 | K562 | Decrease |

| 12.5 | 2 | K562 | Decrease |

| 50 | 2 | K562 | Decrease |

Experimental Protocols

Protocol 1: Assessment of Lipogenesis Inhibition using Western Blotting for p-ACC

This protocol describes the use of this compound to inhibit AMPK activity and subsequently measure the phosphorylation status of its downstream target, ACC, in a cellular context. A decrease in phosphorylated ACC (p-ACC) indicates an increase in lipogenesis.

Materials:

-

This compound (solubilized in DMSO)

-

K562 cells (or other relevant cell line)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p-ACC (Ser79) and anti-total ACC, anti-AMPKα, and anti-p-AMPKα (Thr172)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate K562 cells at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., as indicated in Table 1). Include a vehicle control (DMSO).

-

Replace the medium with the this compound containing medium and incubate for the desired time (e.g., 2 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each plate and incubate on ice for 30 minutes with occasional agitation.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ACC (Ser79) and total ACC overnight at 4°C. It is also recommended to probe for p-AMPKα (Thr172) and total AMPKα to confirm the direct effect on AMPK.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for p-ACC and total ACC.

-

Normalize the p-ACC signal to the total ACC signal for each sample.

-

Compare the normalized p-ACC levels in this compound treated samples to the vehicle control.

-

Visualizations

Signaling Pathway

Caption: Inhibition of AMPK by this compound prevents the phosphorylation of ACC, leading to increased lipogenesis.

Experimental Workflow

Caption: Workflow for assessing the effect of this compound on ACC phosphorylation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. AMPK Activation Reduces Hepatic Lipid Content by Increasing Fat Oxidation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMPK-Mediated Regulation of Lipid Metabolism by Phosphorylation [jstage.jst.go.jp]

- 5. AMPK-Mediated Regulation of Lipid Metabolism by Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies Using AMPK Inhibitors

Disclaimer: As of November 2025, publicly available literature detailing specific in vivo studies using Ampk-IN-3 is limited. Therefore, these application notes and protocols are based on the established use of other well-characterized, albeit less selective, AMPK inhibitors, such as Compound C (Dorsomorphin) . Researchers should adapt these guidelines with caution and conduct preliminary dose-response and toxicity studies for this compound or any other specific inhibitor.

Introduction to AMPK Inhibition in In Vivo Research